Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9885704
InChI: InChI=1S/C22H20ClNO5S/c1-3-28-22(26)20-18(14-4-6-15(23)7-5-14)13-30-21(20)24-19(25)12-29-17-10-8-16(27-2)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,25)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula: C22H20ClNO5S
Molecular Weight: 445.9 g/mol

Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate

CAS No.:

VCID: VC9885704

Molecular Formula: C22H20ClNO5S

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate -

Description

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives often involves the use of Gewald reaction or similar methods that allow for the formation of the thiophene ring from simpler precursors. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized using the Gewald method and is useful in the synthesis of biologically active heterocyclic compounds .

Synthesis Steps:

  • Precursor Preparation: The synthesis typically starts with the preparation of appropriate precursors, such as ethyl acetoacetate and elemental sulfur.

  • Gewald Reaction: The precursors undergo a Gewald reaction to form the thiophene ring.

  • Functionalization: The resulting thiophene derivative can be further functionalized with various groups to enhance its properties.

Potential Applications

Thiophene derivatives have been explored for their potential in pharmaceuticals and agrochemicals due to their diverse biological activities.

ApplicationDescription
PharmaceuticalsThiophene derivatives have shown promise as antibacterial, antiviral, and anticancer agents.
AgrochemicalsThey are also investigated for their potential as pesticides and fungicides.

Research Gaps and Future Directions

While thiophene derivatives have been extensively studied, specific research on Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is lacking. Future studies should focus on synthesizing this compound and evaluating its biological activities, such as antibacterial or anticancer properties, to explore its potential applications.

Product Name Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
Molecular Formula C22H20ClNO5S
Molecular Weight 445.9 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C22H20ClNO5S/c1-3-28-22(26)20-18(14-4-6-15(23)7-5-14)13-30-21(20)24-19(25)12-29-17-10-8-16(27-2)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Standard InChIKey QJKIKEXZHOAWFP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC
PubChem Compound 2131893
Last Modified Apr 15 2024

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